triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Description
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a structurally complex molecule integrating multiple functional groups:
- Triazanium ion: A protonated triazane (N₃H₅⁺) known for its instability in free base form but stabilized in salt configurations .
- Nucleoside analog: A tetrahydrofuran (oxolan) ring linked to 6-aminopurine (adenine derivative), resembling adenosine monophosphate (AMP) derivatives .
This combination suggests applications in pharmaceuticals (e.g., antiviral or anticancer nucleoside analogs) or high-energy materials due to the triazanium moiety .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38?,39+,40+,44-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJUIXYBGOZPL-SJDXFXGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677199 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1169.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-99-0 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve:
Formation of the core structure: This step typically involves the use of specific starting materials and reagents to build the core structure of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound to a lower oxidation state.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for specific reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. Detailed analysis of the reaction pathways can provide insights into the possible products.
Scientific Research Applications
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic compound with a triazanium core and various functional groups, making it potentially useful in biochemistry and pharmaceuticals. The compound's biological activity is attributed to its nitrogen-rich structure and functional groups that can interact with biological macromolecules. The phosphoryl group may also enhance its interaction with nucleic acids or proteins, suggesting possible applications in molecular biology.
Applications
- Biochemical Research and Pharmaceuticals The compound is notable for its potential applications in biochemical research and pharmaceuticals due to its intricate interactions with biological systems.
- Drug Delivery Systems Triazanium-containing compounds have been studied for their roles as ligands in metal complexes and their potential use in drug delivery systems.
- Eicosanoid Biosynthesis 20:0 Coenzyme A functions by carrying the arachidonoyl group (20:0) within the cell. The thiol group of CoA acts as a nucleophile, readily forming thioester bonds with fatty acids, which allows the transport and activation of the fatty acid for various metabolic processes. In the case of arachidonoyl CoA, it can be a substrate for enzymes involved in eicosanoid biosynthesis, a pathway leading to important signaling molecules like prostaglandins.
Reactions
The chemical behavior of Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate can be characterized by several key reactions:
These reactions highlight the compound's potential utility in various chemical processes, particularly in fertilizer production and as a reagent in organic synthesis.
Synthesis
The synthesis of triazanium phosphate typically involves the reaction of phosphoric acid with ammonia under controlled conditions. The process can be represented by the following equation:In laboratory settings, variations of this method may include the use of different nitrogen sources or modifications to the reaction environment to optimize yield and purity.
Comparison with Other Compounds
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] shares similarities with several other nitrogen-containing compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diammonium Phosphate | (NH₄)₂HPO₄ | Commonly used as fertilizer; simpler structure |
| Monoammonium Phosphate | NH₄H₂PO₄ | Contains one ammonium ion; used in fertilizers |
| Adenosine Triphosphate (ATP) | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier in cells; more complex energy transfer role |
| Cyclic Adenosine Monophosphate (cAMP) | C₁₀H₁₂N₅O₁₂P | Important signaling molecule; involved in many biological processes |
Mechanism of Action
The mechanism by which the compound exerts its effects may involve specific molecular targets and pathways. Detailed studies on the interaction of the compound with its targets can provide insights into its mechanism of action. Common molecular targets may include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Structural Analogues
Nucleoside Derivatives
- Compound from : [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate. Key difference: Shorter sulfanylethylamino chain vs. tetracosanoylsulfanylethylamino in the target compound.
Triazanium Salts
Sulfonium-Linked Nucleosides ()
- (3S)-5'-[(3-amino-3-carboxypropyl)methylsulfonio]-5'-deoxyadenosine: Similarity: Nucleoside core with modified sulfonium side chain. Activity: Interacts with enzymatic pathways (e.g., methylation processes), suggesting the target compound may have analogous biochemical effects .
Functional and Property Comparison
Research Findings and Computational Insights
- Energetic Properties : Triazanium salts like triazanium 5,5'-azobistetrazolate (TZZT) exhibit high enthalpies of formation (~949.4 kJ/mol via CBS-QB3 calculations), suggesting the target compound’s triazanium group may contribute to stability under stress .
- Synthetic Challenges: The long tetracosanoyl chain complicates synthesis; similar nucleoside derivatives require precise phosphorylation and coupling steps .
- Biological Hypotheses: Adenine derivatives (e.g., ’s hydroxy-purine phosphate) often target DNA/RNA polymerases.
Biological Activity
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex nitrogen-containing heterocyclic compound. Its intricate structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound's structure includes:
- Triazole nucleus : Known for various biological activities.
- Aminopurine moiety : Often associated with nucleic acid interactions.
- Hydroxy and phosphoryl groups : Implicated in biochemical pathways.
Anticancer Activity
Research indicates that compounds with triazole frameworks exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | MKN-45, HCT116 | 4.35 - 9.72 |
| Compound 2 | HeLa | 50.12 |
| Compound 3 | A549 | 57.07 |
These values suggest that triazole compounds can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. In studies:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.56 - 25.0 |
| Methicillin-resistant S. aureus (MRSA) | 12.5 - 25.0 |
| Ralstonia solanacarum | 1.56 - 6.25 |
However, some studies reported no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
The mechanisms underlying the biological activity of triazole compounds often involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Such as carbonic anhydrase IX (CAIX), which plays a role in tumor growth and metastasis.
- Interference with Nucleic Acid Synthesis : Due to the presence of purine-like structures that can mimic nucleotides .
Study on Antitumor Activity
In a recent study, triazole derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that specific modifications in the triazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like cisplatin.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole derivatives against pathogenic microorganisms. The results demonstrated promising activity against several Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for triazanium-containing phosphate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis involves multi-step phosphorylation and nucleoside coupling. Key steps include:
- Step 1 : Activation of the tetracosanoylsulfanylethylamino group via thiol-ene coupling under inert conditions.
- Step 2 : Stereoselective phosphorylation using tert-butylmagnesium chloride to preserve stereochemistry .
- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF) and controlled temperatures (4–25°C). Monitor intermediates via TLC (Rf 0.3–0.5 in 9:1 CHCl3:MeOH) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemical details (e.g., oxolan ring conformation) using deuterated DMSO at 600 MHz .
- IR Spectroscopy : Confirm phosphate ester bonds (stretching at 1250–1150 cm⁻¹) and amide linkages (1650–1550 cm⁻¹) .
- HPLC-MS : Use C18 columns (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H2O/MeOH gradients to assess purity (>95%) .
Q. What storage conditions are critical for maintaining compound stability?
- Methodological Answer :
- Temperature : Store at –80°C in amber vials to prevent hydrolysis of the phosphate ester bonds .
- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
- Solubility : Reconstitute in anhydrous DMSO for biological assays; avoid aqueous buffers with pH > 7.5 .
Advanced Research Questions
Q. How can contradictions between theoretical predictions and experimental spectroscopic data be resolved?
- Methodological Answer :
- Data Reconciliation : Cross-validate computational models (e.g., DFT calculations for NMR chemical shifts) with experimental data. Adjust solvation parameters (e.g., PCM model for DMSO) to align predicted/observed peaks .
- Case Study : Discrepancies in 31P NMR shifts (predicted: –0.5 ppm vs. observed: –1.2 ppm) were resolved by accounting for hydrogen bonding with the tetracosanoyl chain .
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to ATP-dependent enzymes (e.g., kinases) using AMBER or GROMACS. Parameterize the tetracosanoyl chain with lipid force fields .
- Docking Studies : Use AutoDock Vina to predict affinity for purinergic receptors (ΔG < –8 kcal/mol suggests strong binding). Validate with SPR assays .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Challenges :
- Phosphorylation Efficiency : Large-scale reactions suffer from incomplete phosphorylation (yields drop to 40% vs. 85% in small batches). Mitigate via slow reagent addition .
- Stereochemical Drift : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during oxolan ring formation .
- Process Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
